molecular formula C19H20N2O4S2 B2508340 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 477553-75-6

3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2508340
CAS No.: 477553-75-6
M. Wt: 404.5
InChI Key: PAOHAZHIROBIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a high-purity benzothiazole derivative offered for scientific research and development. Benzothiazole-based compounds are recognized as a privileged scaffold in medicinal chemistry, particularly in the field of central nervous system (CNS) disorders . This compound is of significant interest for researchers exploring multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases, as structurally similar analogs have demonstrated potent activity against key biological targets such as the histamine H3 receptor (H3R) and cholinesterase enzymes . The integration of a methylsulfonyl group and a butoxybenzamide moiety in its structure is designed to contribute to unique electronic properties and binding interactions with enzymatic and receptor targets. Its mechanism of action is anticipated to involve the modulation of neurotransmitter systems, potentially acting as an antagonist or inverse agonist at H3R to enhance the release of neurotransmitters like acetylcholine, dopamine, and histamine, thereby offering a potential pathway for cognitive enhancement . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified as selective negative allosteric modulators for certain ion channels, suggesting this chemotype holds promise for developing selective pharmacological tools . This product is intended for non-human research applications only, specifically for in vitro studies and the development of novel therapeutic agents in areas such as neurology and pharmacology. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Properties

IUPAC Name

3-butoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-4-10-25-14-7-5-6-13(11-14)18(22)21-19-20-16-9-8-15(27(2,23)24)12-17(16)26-19/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOHAZHIROBIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. The reaction conditions often include the use of bases and solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases or acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural and synthetic differences between the target compound and analogs from the literature:

Compound Name Substituents (Benzothiazole) Substituents (Benzamide) Yield (%) Melting Point (°C) Key Observations
Target Compound 6-Methylsulfonyl 3-Butoxy N/A N/A Methylsulfonyl may enhance solubility; butoxy increases lipophilicity.
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) 6-Bromo 4-(4-Methylpiperazin-1-yl) 55 N/A Bromo substituent facilitates cross-coupling reactions (e.g., Suzuki).
N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a) 6-(3-Methoxyphenyl) 4-(4-Methylpiperazin-1-yl) 53 N/A Methoxy group improves metabolic stability compared to bromo.
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide (3a) None Phenyl 94 185–189 Simple structure with high synthetic yield; no electron-withdrawing groups.
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (8) Benzo[d]thiazol-2-yl Triazole-linked 57 280–282 (dec.) Triazole linkage introduces rigidity; high thermal stability.

Key Observations:

  • Electron-Withdrawing vs.
  • Synthetic Yields: Analogous Suzuki coupling reactions (e.g., 12a, 53% yield ) suggest that introducing bulky or polar groups may reduce efficiency compared to simpler derivatives (e.g., 3a, 94% yield ).
  • Thermal Stability: Compounds with extended conjugation (e.g., triazole-linked 8 ) exhibit higher melting points (>280°C), whereas simpler analogs (e.g., 3a ) melt at lower temperatures (~185°C).

Biological Activity

3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This class is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 346.44 g/mol. The structure features a butoxy group, a methylsulfonyl substituent, and a benzothiazole moiety, which contribute to its unique chemical behavior and biological properties.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms:

  • Inhibition of Carbonic Anhydrase : Benzothiazole derivatives are known to inhibit metalloenzymes like carbonic anhydrase, which is crucial for tumor growth in hypoxic conditions .
  • Induction of Apoptosis : Studies have shown that certain benzothiazole compounds induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest in various cancer cell lines, effectively halting proliferation .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, this compound exhibits anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Activity : Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi, making them candidates for developing new antibiotics .

In Vitro Studies

Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:

  • Cytotoxicity Tests : A study reported that related benzothiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 0.4 to 5 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-70.57
Compound BHeLa0.40
This compoundVariousTBD

In Vivo Studies

Preliminary in vivo studies on related compounds suggest promising results in reducing tumor size and improving survival rates in animal models. For instance, a derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a defined period .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.